2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(8-ethoxy-2-oxochromen-3-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-2-26-14-8-5-6-11-10-13(21(25)27-17(11)14)18-22-19(24)16-12-7-3-4-9-15(12)28-20(16)23-18/h5-6,8,10H,2-4,7,9H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHVDKTVGZPFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mechanism of Action of 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Target of Action It’s suggested that the compound may have a role in activating the nod-like receptor pyrin domain 3 (nlrp3) inflammasome, which mediates cell death .
Mode of Action : The compound is believed to interact with its targets, possibly through binding or modulation, leading to activation of the NLRP3 inflammasome . This activation can result in changes at the cellular level, including cell death .
Biochemical Pathways : The activation of the NLRP3 inflammasome is a key part of the innate immune response and can lead to a cascade of biochemical reactions. These reactions can result in the production of pro-inflammatory cytokines and cell death . .
Result of Action : The activation of the NLRP3 inflammasome by this compound can lead to cell death . This could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases where the induction of cell death is beneficial.
Biological Activity
The compound 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various therapeutic contexts.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of 8-ethoxy-2H-chromen-3-one with thiazolidinone derivatives under microwave irradiation. The resultant product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
1. Antioxidant Activity
Research indicates that compounds derived from coumarin structures often exhibit significant antioxidant properties. The presence of the chromene moiety in this compound suggests potential activity against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
2. Acetylcholinesterase Inhibition
Compounds containing coumarin cores have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The evaluated derivatives demonstrated varying degrees of inhibition, with some showing IC50 values as low as 2.7 µM, indicating strong potential for therapeutic applications in treating cognitive decline .
3. Antimicrobial Activity
The biological evaluation of related compounds suggests that they possess antimicrobial properties. For instance, derivatives of thiazole and coumarin have shown effectiveness against various bacterial and fungal strains. This compound's structure may contribute to similar antimicrobial effects, warranting further investigation .
4. Antitumor Activity
Preliminary studies on structurally related compounds have indicated antiproliferative effects against human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for cancer therapy .
Case Studies
Several studies have highlighted the biological implications of similar compounds:
- Study on Acetylcholinesterase Inhibitors : A series of coumarin-thiazole hybrids were synthesized and evaluated for their AChE inhibitory activity. Compounds with structural similarities to our compound showed promising results, indicating a pathway for developing new Alzheimer's treatments .
- Antioxidant Evaluation : In vitro assays demonstrated that certain coumarin derivatives exhibited significant free radical scavenging activity. This suggests that our compound could also be explored for its antioxidant potential .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : The target compound (240–242°C) exhibits a lower melting point compared to triazolo-annelated derivatives (>300°C, ), likely due to reduced crystallinity from the ethoxy group .
- Synthetic Yields: Yields range from 36% () to 62% (), with the target compound achieving 51% , suggesting moderate efficiency in coumarin-thienopyrimidine condensations.
Spectral and Functional Group Analysis
- IR Spectroscopy : All compounds show characteristic C=O stretches (1678–1723 cm⁻¹) and C≡N peaks (2195–2218 cm⁻¹) when applicable .
- 1H-NMR : Exchangeable protons (e.g., NH at δ 12.9–13.1 ppm) confirm hydrogen-bonding interactions, critical for biological activity .
Key Differentiators of the Target Compound
- Ethoxy vs.
- Hybrid Stability: The benzothienopyrimidinone core offers greater rigidity than pyrido[3,4-d]pyrimidinones (), enhancing thermal stability .
Preparation Methods
Knoevenagel Condensation with Ethoxy-Substituted Salicylaldehyde
The coumarin core is synthesized via Knoevenagel condensation between 8-ethoxysalicylaldehyde and ethyl acetoacetate (Scheme 1). This method, adapted from Silveira Pinto and Souza, employs piperidine as a base in ethanol under reflux (Table 1).
Scheme 1:
8-Ethoxysalicylaldehyde + Ethyl acetoacetate → 8-Ethoxy-3-acetylcoumarin → Oxidation → 8-Ethoxy-2-oxo-2H-chromen-3-carbaldehyde
Key Steps:
- Condensation: Ethyl acetoacetate reacts with 8-ethoxysalicylaldehyde to form 8-ethoxy-3-acetylcoumarin.
- Oxidation: The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by decarboxylation to yield the aldehyde.
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | EtOH | 80 | 6 | 78 |
| DBU | Toluene | 110 | 4 | 65 |
| Ionic Liquid | Solvent-free | 100 | 3 | 82 |
Alternative Route: Pechmann Reaction
The Pechmann reaction offers a one-pot synthesis using 8-ethoxyresorcinol and ethyl acetoacetate in concentrated H₂SO₄ (Scheme 2). This method avoids isolation of intermediates but requires careful control of acid concentration to prevent over-oxidation.
Scheme 2:
8-Ethoxyresorcinol + Ethyl acetoacetate → 8-Ethoxy-3-acetylcoumarin → Oxidation → Target Aldehyde
Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Cyclocondensation of Benzothiophene with Diketones
The benzothienopyrimidinone subunit is constructed via a multi-component reaction involving 2-aminobenzothiophene-3-carboxamide , 1,3-cyclohexanedione , and urea (Scheme 3). The reaction proceeds in acetic acid under reflux, catalyzed by Fe³O₄ nanoparticles.
Scheme 3:
2-Aminobenzothiophene-3-carboxamide + 1,3-Cyclohexanedione + Urea → Cyclocondensation → Tetrahydrobenzothienopyrimidinone
Mechanistic Insights:
- Michael Addition: The enol form of 1,3-cyclohexanedione attacks the carboxamide carbonyl.
- Cyclization: Urea facilitates ring closure, forming the pyrimidinone core.
Table 2: Catalyst Screening for Cyclocondensation
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Fe³O₄ NPs | AcOH | 88 | 95 |
| Al-MCM-41 | Toluene | 72 | 89 |
| DBU | DMF | 68 | 82 |
Reduction of Dihydro Precursor
The tetrahydro ring is introduced via hydrogenation of dihydrobenzothienopyrimidinone using Pd/C in ethanol under H₂ (1 atm). This step ensures complete saturation of the six-membered ring without affecting the thiophene moiety.
Coupling of Coumarin and Benzothienopyrimidinone Subunits
Knoevenagel Condensation
The aldehyde group of the coumarin subunit reacts with the secondary amine of the benzothienopyrimidinone under basic conditions (Scheme 4). Optimized conditions use DABCO in toluene at 110°C, achieving 85% yield (Table 3).
Scheme 4:
8-Ethoxy-2-oxo-2H-chromen-3-carbaldehyde + Tetrahydrobenzothienopyrimidinone → Knoevenagel Adduct → Final Product
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DABCO | Toluene | 110 | 85 |
| Piperidine | EtOH | 80 | 72 |
| DMAP | DCM | 40 | 65 |
Alternative Approach: Nucleophilic Aromatic Substitution
A halogenated coumarin (e.g., 3-bromo-8-ethoxycoumarin) undergoes Buchwald-Hartwig amination with the benzothienopyrimidinone amine in the presence of Pd(OAc)₂ and Xantphos. This method offers superior regioselectivity but requires inert conditions.
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 4:6) and recrystallized from ethanol. Characterization data include:
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, 3H, OCH₂CH₃), 2.85–3.10 (m, 4H, tetrahydro ring), 6.30 (s, 1H, coumarin H-4), 7.45–7.70 (m, 4H, aromatic).
- IR (KBr): 1720 cm⁻¹ (C=O, coumarin), 1665 cm⁻¹ (C=O, pyrimidinone).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
